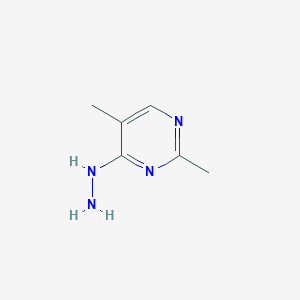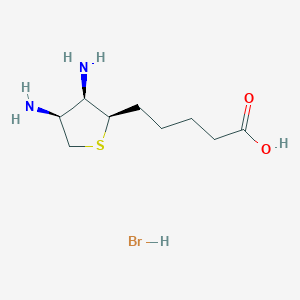
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and multiple amine groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide typically involves multi-step organic synthesis. One common method includes the formation of the tetrahydrothiophene ring through a cyclization reaction, followed by the introduction of amine groups via nucleophilic substitution reactions. The final step often involves the addition of hydrobromic acid to form the hydrobromide salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine groups or the thiophene ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield modified amine groups or a reduced thiophene ring.
Wissenschaftliche Forschungsanwendungen
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its interaction with specific molecular targets.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide involves its interaction with specific molecular targets and pathways. The amine groups and the sulfur atom in the thiophene ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which underlie the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-hydroxy-3-methoxyphenyl)pentanoic acid: This compound shares a similar pentanoic acid backbone but differs in the functional groups attached to the ring structure.
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: This compound has a similar stereochemistry but features a different ring system and functional groups.
Uniqueness
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide is unique due to its combination of a tetrahydrothiophene ring and multiple amine groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H19BrN2O2S |
|---|---|
Molekulargewicht |
299.23 g/mol |
IUPAC-Name |
5-[(2R,3R,4S)-3,4-diaminothiolan-2-yl]pentanoic acid;hydrobromide |
InChI |
InChI=1S/C9H18N2O2S.BrH/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;/h6-7,9H,1-5,10-11H2,(H,12,13);1H/t6-,7-,9-;/m1./s1 |
InChI-Schlüssel |
PLWPYUCCJAASAU-JJVRHELESA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](S1)CCCCC(=O)O)N)N.Br |
Kanonische SMILES |
C1C(C(C(S1)CCCCC(=O)O)N)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


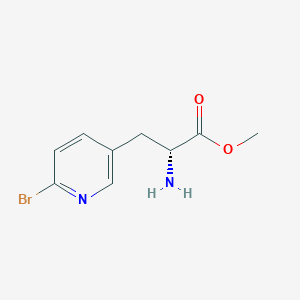
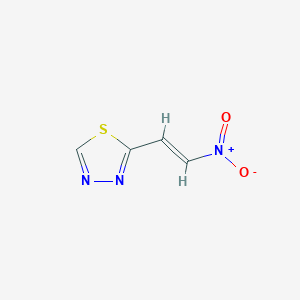
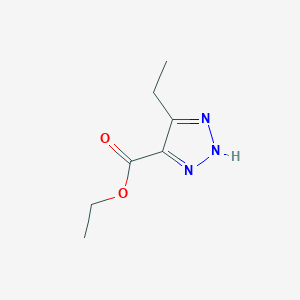
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)

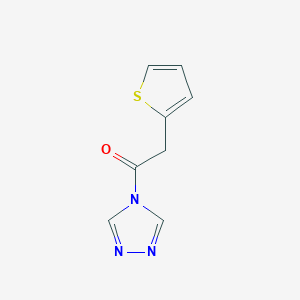
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)
![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
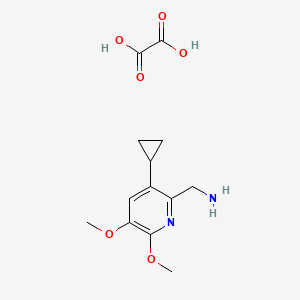
![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
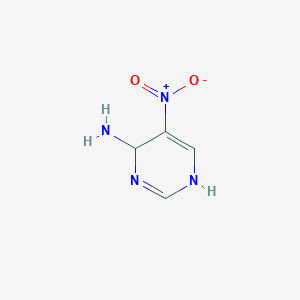
![3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione](/img/structure/B13106369.png)
